N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(19-12-16-3-1-2-4-17(16)24-19)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-12,24H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCMPLYXCNUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and indole intermediates. One common method involves the use of Suzuki cross-coupling reactions to form the bipyridine core. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
The final step involves the coupling of the bipyridine and indole intermediates through amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bipyridine moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Structural Overview
The compound features a bipyridine moiety linked to an indole carboxamide, which enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 358.4 g/mol.
Chemistry
-
Coordination Chemistry :
- The bipyridine moiety acts as a ligand, forming complexes with transition metals.
- This property is utilized in various catalytic processes and material science applications.
-
Organic Synthesis :
- The compound can serve as a precursor for synthesizing other complex organic molecules through various reactions such as oxidation, reduction, and substitution.
Biology
-
Anticancer Activity :
- N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide has shown significant antiproliferative effects against several cancer cell lines, including:
- Human breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
- Glioblastoma (U87 MG)
- In vitro studies have demonstrated IC50 values in the nanomolar range, indicating potent anticancer effects.
- N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide has shown significant antiproliferative effects against several cancer cell lines, including:
-
Mechanism of Action :
- The compound interacts with DNA and proteins, potentially disrupting cellular processes.
- It inhibits key signaling pathways such as PI3K and mTOR, which are crucial for cancer cell survival.
- Induces apoptosis in cancer cells, leading to programmed cell death.
Medicine
- Therapeutic Potential :
- Investigated for treating various diseases beyond cancer, including neurological disorders.
- Its ability to interact with biological macromolecules makes it a candidate for drug development.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Activity |
|---|---|---|
| 2,2'-Bipyridine | Structure | Used extensively in coordination chemistry |
| Phenanthroline | Structure | Known for similar coordination behavior |
| N-(6-chloro-BT-2-yl)-N-(5-substituted-[1,3,4]-oxadiazol-2-yl)amines | Structure | Exhibited high anticancer potential |
This compound stands out due to its dual functionality from both the bipyridine and indole moieties, offering distinct chemical reactivity and biological activity compared to simpler derivatives.
Case Studies
Several case studies have underscored the therapeutic potential of this compound:
-
In Vivo Studies :
- Animal models with induced tumors treated with this compound exhibited significant tumor reduction compared to control groups.
-
Toxicity Assessments :
- Acute oral toxicity studies indicated low toxicity levels in tested models, suggesting a favorable safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to metal ions, forming complexes that can modulate enzymatic activity or cellular signaling pathways. The bipyridine moiety is known for its ability to coordinate with transition metals, which can lead to the formation of stable complexes with unique electronic properties.
Comparison with Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Indole-2-carboxamide: A compound with a similar indole structure but lacking the bipyridine moiety.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide lies in its combination of the bipyridine and indole functionalities, which confer distinct chemical and biological properties not found in the individual components.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide, a compound characterized by its bipyridine and indole moieties, has gained attention in the scientific community for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a bipyridine unit linked to an indole carboxamide, which is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including metal-catalyzed coupling methods. For instance, Suzuki or Stille coupling techniques can be employed to form the bipyridine derivative before further functionalization to produce the final compound.
Biological Mechanisms
Mechanism of Action:
this compound interacts with various biological targets, including enzymes and DNA. The bipyridine moiety can chelate metal ions, facilitating redox reactions that influence cellular signaling pathways. The indole carboxamide group may disrupt normal protein functions, leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example:
In a study evaluating a series of indole derivatives, this compound demonstrated a growth inhibitory effect that was notably more potent than standard chemotherapeutics.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways linked to cancer progression and diabetes.
Case Studies and Research Findings
-
In Vitro Studies:
A study conducted on MDA-MB-468 cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometric analysis showed a significant increase in apoptotic cells compared to control groups . -
Mechanistic Insights:
Further mechanistic studies suggested that the compound's ability to chelate metal ions plays a vital role in its anticancer activity by modulating oxidative stress within cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2,2'-Bipyridine | Coordination chemistry applications | |
| Indole-2-carboxamides | Anticancer and enzyme inhibition | |
| Phenanthroline | Similar coordination properties |
This comparative analysis highlights the unique dual functionality of this compound due to its bipyridine and indole components.
Q & A
Q. How are biphasic binding kinetics analyzed in receptor studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
